

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one literature review

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Compound of Interest

Compound Name:	2-(Methylthio)pyrazolo[1,5-a] [1,3,5]triazin-4(3H)-one
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An In-Depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: Synthesis, Characterization, and Therapeutic Horizons

Abstract

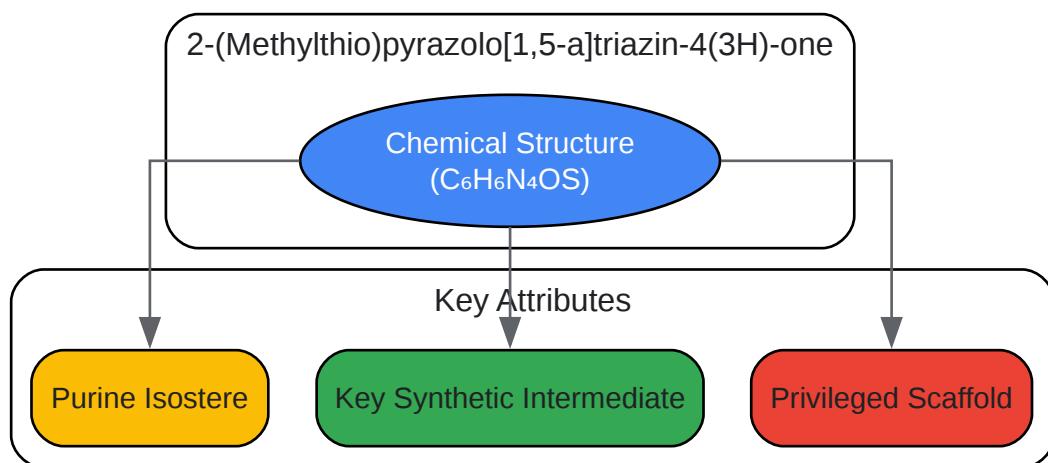
This technical guide provides a comprehensive review of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS No: 54346-18-8), a heterocyclic compound of significant interest in medicinal chemistry. As a key structural analog of biogenic purines, the pyrazolo[1,5-a]triazine scaffold serves as a privileged core for the design of novel therapeutic agents. This document details advanced synthetic methodologies, including a highly efficient microwave-assisted one-pot protocol, and provides a thorough analysis of the compound's spectroscopic characteristics. The primary focus is directed towards its role as a crucial intermediate in the development of potent enzyme inhibitors, particularly targeting Thymidine Phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. By synthesizing field-proven experimental data with mechanistic insights, this guide serves as an essential resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Scaffold of Therapeutic Promise

The quest for novel therapeutic agents frequently involves the strategic design of molecules that can mimic endogenous structures to modulate biological pathways. The pyrazolo[1,5-a][1][2][3]triazine system, a nitrogen-rich heterocyclic core, has emerged as a compelling bioisosteric substitute for natural purines like adenine and guanine.[2][4] This structural

similarity allows compounds based on this scaffold to interact with a wide array of biological targets, leading to their investigation as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][4]

Within this promising class of compounds lies 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. With the molecular formula $C_6H_6N_4OS$ and a molecular weight of approximately 182.21 g/mol, this molecule is not only a subject of academic interest but also a versatile building block for the synthesis of more complex, biologically active derivatives.[1] Its strategic importance is particularly pronounced in the development of enzyme inhibitors, where the 2-methylthio group serves as a stable and modifiable handle for structure-activity relationship (SAR) studies. This guide will elucidate the synthesis, properties, and significant therapeutic potential stemming from this core structure.



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Caption: Logical relationship of the core compound to its key attributes.

Chemical Synthesis: From Conventional to Advanced Protocols

The construction of the pyrazolo[1,5-a][1][2][3]triazine nucleus is typically achieved by annulating the triazine ring onto a pre-formed pyrazole scaffold.[5] The synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one has evolved from traditional multi-step procedures to highly streamlined, modern protocols.

Conventional Multi-Step Synthesis

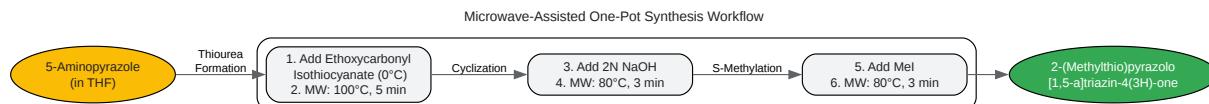
The classical approach involves a three-step sequence that is robust but can be time-consuming and require purification of intermediates.

- **Thiourea Formation:** The synthesis begins with the reaction of a 5-aminopyrazole precursor with an acyl isothiocyanate, such as ethoxycarbonyl isothiocyanate. This reaction forms a key N-ethoxycarbonyl-N'-(pyrazol-3-yl) thiourea intermediate. The causality here is the nucleophilic attack of the pyrazole's amino group on the electrophilic carbon of the isothiocyanate.
- **Base-Mediated Cyclization:** The thiourea intermediate is then subjected to base-catalyzed intramolecular cyclization.^[4] Strong bases like sodium ethoxide or sodium hydroxide promote the deprotonation of the pyrazole ring nitrogen and the thiourea amide, facilitating a cyclocondensation reaction that expels ethanol (or water) to form the 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one ring system.^{[3][4]}
- **S-Methylation:** The final step is the selective alkylation of the sulfur atom. The 2-thioxo intermediate is treated with an electrophilic methyl source, typically methyl iodide (MeI), in the presence of a base like sodium hydroxide.^{[3][4]} The base generates a thiolate anion, which is a soft nucleophile and readily attacks the methyl iodide to yield the target 2-(methylthio) product.

Advanced Synthesis: Microwave-Assisted Sequential One-Pot Protocol

To overcome the limitations of the conventional method, a highly efficient, microwave-assisted, one-pot sequential synthesis has been developed.^[3] This protocol represents a significant advancement in terms of sustainability, reaction time, and yield, achieving product formation in up to 94% yield without the need for isolating intermediates.^[1]

Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rates of all three reaction steps. This allows the entire sequence to be completed in minutes rather than hours. The one-pot nature of the protocol minimizes solvent waste and eliminates losses associated with intermediate purification, aligning with the principles of green chemistry.



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Caption: High-efficiency microwave-assisted one-pot synthesis workflow.

- Step 1 (Thiourea Formation): In a designated microwave vial, add a solution of the starting 5-aminopyrazole (1.0 equiv.) in dry tetrahydrofuran (THF, 3 mL). Cool the solution to 0 °C. Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.
- Step 2 (Microwave Irradiation 1): Stir the mixture for 2 minutes at room temperature. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.
- Step 3 (Cyclization): After cooling the vial to room temperature, add 2N aqueous sodium hydroxide (2.0 equiv.). Reseal the vessel and irradiate at 80 °C for 3 minutes.
- Step 4 (S-Methylation): After cooling again, add methyl iodide (1.0 equiv.). Reseal the vessel and irradiate at 80 °C for 3 minutes.
- Step 5 (Work-up): After the final irradiation, cool the reaction mixture. Acidify with 2N HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the final product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below is a representative summary based on published values for closely related analogs.^[3]

Property	Description / Representative Data	Source
CAS Number	54346-18-8	[1]
Molecular Formula	C ₆ H ₆ N ₄ OS	[1]
Molecular Weight	182.21 g/mol	
Appearance	White to pale yellow solid	[3]
Melting Point	~203–205 °C (for 8-isopropyl analog)	[3]
¹ H NMR (400 MHz, DMSO-d ₆)	δ ~2.55 (s, 3H, SCH ₃), ~7.9-8.2 (s or d, 1H, pyrazole C7-H), ~12.7 (br s, 1H, N3-H)	[3]
¹³ C NMR (125 MHz, DMSO-d ₆)	δ ~12.0 (SCH ₃), ~110-155 (pyrazole & triazine carbons), ~160.0 (C=O)	[6]
IR (neat, cm ⁻¹)	ν ~1760 (strong, C=O stretch), ~3100 (N-H stretch)	[3]

Expert Interpretation:

- ¹H NMR: The sharp singlet around 2.55 ppm is the defining signal for the three protons of the methylthio group. The proton on the pyrazole ring (C7-H) typically appears as a singlet far downfield. The broad singlet at very high delta values (~12.7 ppm) is characteristic of the acidic proton on the triazine ring nitrogen (N3-H).
- IR Spectroscopy: The most prominent feature is the strong absorption band around 1760 cm⁻¹, which is unequivocally assigned to the carbonyl (C=O) stretching vibration of the triazinone ring.

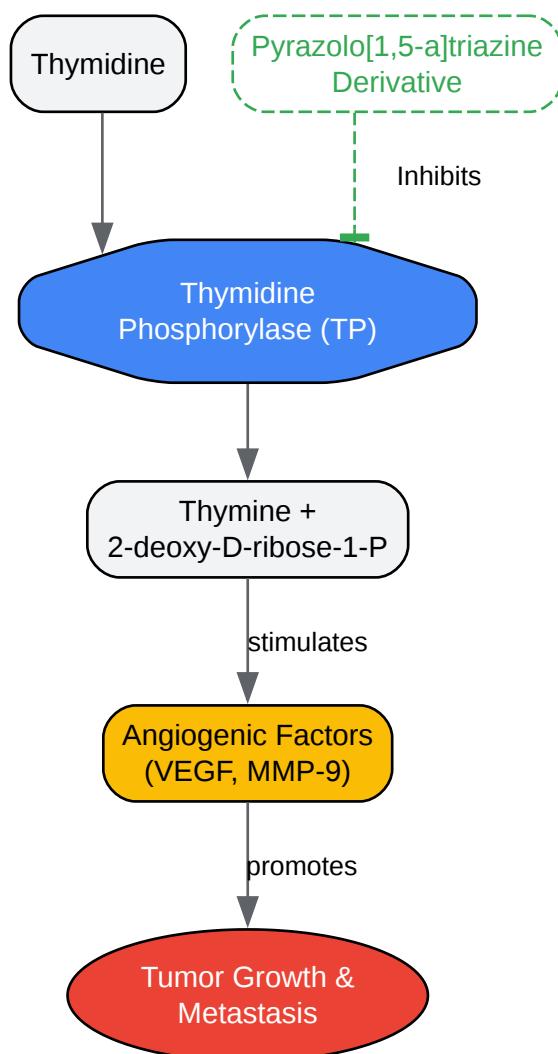
Biological Activity and Therapeutic Potential

While preliminary studies suggest general antimicrobial and anti-inflammatory properties for the title compound, its most significant value lies in its role as a precursor to highly potent enzyme

inhibitors.^[1] The pyrazolo[1,5-a]triazine scaffold has been extensively explored in the development of inhibitors for Thymidine Phosphorylase (TP).

Target Rationale: Thymidine Phosphorylase in Oncology

Thymidine Phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.^[5] In the context of cancer, TP is often overexpressed in a wide range of solid tumors. Its elevated activity is directly linked to tumor angiogenesis—the formation of new blood vessels that supply the tumor with nutrients and oxygen.^[5] TP promotes angiogenesis by generating 2-deoxy-D-ribose, which stimulates the production and secretion of angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).^[7] Therefore, inhibiting TP is an attractive therapeutic strategy to suppress tumor growth and metastasis.



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Caption: The role of Thymidine Phosphorylase (TP) in promoting tumor growth.

Pyrazolo[1,5-a]triazines as Potent TP Inhibitors

Extensive research has demonstrated that the 2-thioxo and 2-(substituted-thio) pyrazolo[1,5-a]triazin-4-one scaffolds are exceptionally effective at inhibiting TP.^[5] 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a direct precursor and structural analog to these potent inhibitors.

Key Findings from SAR Studies:

- The 2-thioxo-1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-4-ones (the direct precursors to the title compound via methylation) exhibit significant TP inhibitory activity.^{[4][5]}
- A derivative in this class, compound 17p (bearing a para-substituted pentafluorosulfur group on a C8-phenyl ring), showed an IC₅₀ value of 0.04 μM, making it approximately 800 times more potent than the lead compound, 7-deazaxanthine (7DX).^{[4][5]}
- Another series of 2-(substituted-thio) derivatives also showed high potency. One compound, a 2-(5-chloro-1,3-dihydropyrimidin-2,4-dioxo-6-ylmethylthio) derivative, had an IC₅₀ of 0.36 μM.^[7]
- Mechanistic Insight: Crucially, kinetic studies revealed that these potent inhibitors act via a non-competitive or mixed-type mechanism.^{[5][7]} This is a highly valuable finding, as it suggests the compounds bind to an allosteric site on the TP enzyme, not the active site where the substrate binds. Allosteric inhibitors can offer advantages in terms of selectivity and overcoming substrate-competition-related resistance.

Compound	Class / Example	Target	IC ₅₀ Value (μM)	Inhibition Type	Source
7-Deazaxanthine (7DX)		Thymidine Phosphorylase (TP)	32 μM	Competitive	[5]
1,3-dihydro- pyrazolo[1,5-a][1] [2][3]triazin-2- thioxo-4-one (Cmpd 17p)		Thymidine Phosphorylase (TP)	0.04 μM	Non-competitive	[5]
2-(substituted-thio)pyrazolo[1,5-a]triazin-4-one derivative		Thymidine Phosphorylase (TP)	0.36 μM	Mixed-type	[7]

Future Directions and Applications

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one stands as a validated and highly valuable starting material for drug discovery campaigns. The future applications of this compound are manifold:

- **Library Synthesis:** The efficient one-pot synthesis allows for the rapid generation of a diverse library of C8-substituted analogs for high-throughput screening against various therapeutic targets.
- **Scaffold Hopping and Diversification:** The methylthio group can be displaced by various nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the chemical space and allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
- **Exploration of Other Targets:** Given the scaffold's success as a purine isostere, libraries derived from this intermediate should be screened against other purine-binding proteins, such as kinases, polymerases, and G-protein coupled receptors (GPCRs).

Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is more than a simple heterocyclic molecule; it is a gateway to a class of compounds with profound therapeutic potential. Modern synthetic methods, particularly microwave-assisted protocols, have made its production and derivatization highly efficient. While the compound itself shows preliminary biological activity, its true strength lies in its role as a foundational scaffold for potent, allosteric inhibitors of Thymidine Phosphorylase, a key target in oncology. The insights gathered from studies on its derivatives provide a clear roadmap for future drug development efforts, positioning this scaffold as a continued focus for medicinal chemists and pharmacologists aiming to design next-generation therapeutics.

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